3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride

Description

International Union of Pure and Applied Chemistry Name and Structural Representation

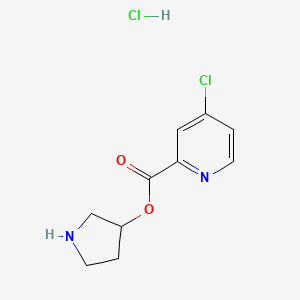

The International Union of Pure and Applied Chemistry systematic name for this compound follows established nomenclature conventions for complex heterocyclic esters. Based on the structural analysis from available chemical databases, the compound consists of a pyrrolidine ring system attached through its 3-position to the carboxylate group of 4-chloro-2-pyridinecarboxylic acid. The systematic naming reflects the ester bond formation between the hydroxyl group of the pyrrolidin-3-ol and the carboxylic acid functionality of the substituted pyridine derivative.

The structural representation reveals a five-membered pyrrolidine ring containing one nitrogen atom, connected via an ester linkage to a six-membered pyridine ring that bears a chlorine substituent at the 4-position and a carboxylate group at the 2-position. The hydrochloride salt formation occurs through protonation of the pyrrolidine nitrogen, resulting in the formation of an ammonium chloride salt structure. This structural arrangement creates a zwitterionic character that influences the compound's solubility and stability properties.

The three-dimensional molecular geometry demonstrates specific spatial relationships between the heterocyclic rings, with the ester linkage providing rotational flexibility around the carbon-oxygen bond. The chlorine substitution on the pyridine ring introduces electronic effects that modify the overall electron density distribution throughout the molecule, affecting both its chemical reactivity and physical properties.

Chemical Abstracts Service Registry Number and Alternative Synonyms

The Chemical Abstracts Service registry number for this compound is 1219948-51-2, which serves as the unique identifier for this specific compound in chemical databases and literature. This registry number provides unambiguous identification and facilitates accurate cross-referencing across various chemical information systems.

Properties

IUPAC Name |

pyrrolidin-3-yl 4-chloropyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2.ClH/c11-7-1-4-13-9(5-7)10(14)15-8-2-3-12-6-8;/h1,4-5,8,12H,2-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAICCGHTUEXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(=O)C2=NC=CC(=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Transformations

One efficient method starts from 2-methyl-4-nitropyridine-N-oxide, which undergoes hydrochloric acid treatment to yield 4-chloro-2-methyl-pyridine-N-oxide. This is followed by chlorination with phosphorus trichloride and oxidation with potassium permanganate to obtain 4-chloro-2-pyridinecarboxylic acid.

| Step | Reactants/Conditions | Product | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|

| 1 | 2-methyl-4-nitropyridine-N-oxide + HCl, 120–250°C, 8–30 h | 4-chloro-2-methyl-pyridine-N-oxide | 34.5–39.4 | 97.6–99.1 |

| 2 | 4-chloro-2-methyl-pyridine-N-oxide + PCl3 (1.5–3 eq), organic solvent | 4-chloro-2-methylpyridine | Not specified | Not specified |

| 3 | 4-chloro-2-methylpyridine + KMnO4, aqueous medium | 4-chloro-2-pyridinecarboxylic acid | Not specified | Not specified |

This multi-step process yields high-purity intermediates suitable for further transformation, with total yields around 36.8% for the methyl ester hydrochloride salt in the final step.

Conversion to Acid Chloride

The 4-chloro-2-pyridinecarboxylic acid is converted to its acid chloride using thionyl chloride, a common reagent for acid halide formation.

Catalytic Enhancement with Bromine

A notable industrially advantageous method uses bromine as a catalyst to improve reaction efficiency and yield. The process involves:

- Reacting 4-chloropyridine-2-carboxylic acid with thionyl chloride in the presence of catalytic bromine (0.01 to 1.0 molar equivalents, preferably 0.05 to 0.5).

- Conducting the reaction at 30–140°C (optimal 70–90°C) for 3–7 hours.

- Using solvents such as acetonitrile, aromatic hydrocarbons (benzene, toluene), aliphatic hydrocarbons, halogenated hydrocarbons (chloroform), ethers (THF), or esters.

This method achieves high purity and yield of the acid chloride intermediate, which is unstable and typically analyzed via conversion to methyl ester for HPLC quantification.

| Parameter | Value/Range | Notes |

|---|---|---|

| Thionyl chloride amount | 2.0–7.0 eq (preferably 2.5–5.0 eq) | Relative to acid |

| Bromine catalyst | 0.01–1.0 eq (preferably 0.05–0.5 eq) | Catalytic amount |

| Temperature | 30–140°C (preferably 70–90°C) | Reaction temperature |

| Reaction time | 3–7 hours | Depending on conditions |

| Solvents | Acetonitrile, benzene, toluene, chloroform, THF, etc. | Non-reactive solvents |

This approach overcomes limitations of previous methods that used sodium bromide or N,N-dimethylformamide as catalysts but suffered from long reaction times or by-product formation.

Esterification with 3-Pyrrolidine and Hydrochloride Salt Formation

Following acid chloride formation, esterification with 3-pyrrolidine yields 3-pyrrolidinyl 4-chloro-2-pyridinecarboxylate. The hydrochloride salt is formed by treatment with hydrochloric acid.

- Esterification typically occurs under mild conditions in an organic solvent.

- The hydrochloride salt formation improves compound stability and facilitates purification.

- The final product shows high purity (>99% by HPLC) and is suitable for pharmaceutical applications.

Summary Table of Preparation Steps

| Step | Reaction | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-methyl-4-nitropyridine-N-oxide + HCl → 4-chloro-2-methyl-pyridine-N-oxide | 120–250°C, 8–30 h | 34.5–39.4 | 97.6–99.1 | Autoclave or sealed reactor |

| 2 | 4-chloro-2-methyl-pyridine-N-oxide + PCl3 → 4-chloro-2-methylpyridine | Room temp to reflux | Not specified | Not specified | Organic solvent medium |

| 3 | 4-chloro-2-methylpyridine + KMnO4 → 4-chloro-2-pyridinecarboxylic acid | Aqueous, ambient temp | Not specified | Not specified | Oxidation step |

| 4 | 4-chloro-2-pyridinecarboxylic acid + SOCl2 + Br2 catalyst → acid chloride | 70–90°C, 3–7 h | High | High | Bromine catalyst critical |

| 5 | Acid chloride + 3-pyrrolidine → 3-pyrrolidinyl 4-chloro-2-pyridinecarboxylate | Mild conditions | Not specified | High | Followed by HCl salt formation |

Research Findings and Industrial Considerations

- The use of bromine as a catalyst in acid chloride formation significantly shortens reaction time and improves yield compared to sodium bromide or DMF catalysis.

- The initial multi-step synthesis from 2-methyl-4-nitropyridine-N-oxide provides an abundant and cost-effective raw material source, with the process designed to minimize environmental pollution and facilitate industrial scale-up.

- Purity levels achieved (>99%) are suitable for pharmaceutical intermediate standards.

- Reaction parameters such as temperature, catalyst amount, and solvent choice are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium alkoxide in anhydrous ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Properties

Research indicates that derivatives of pyridinecarboxylates, including 3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride, exhibit promising anticancer activities. These compounds have been studied for their ability to inhibit specific cancer cell lines, potentially leading to the development of new cancer therapies. For instance, compounds that inhibit enzymes involved in tumor growth have shown efficacy in preclinical models .

b. Neurological Disorders

The compound has also been explored for its neuroprotective effects. Studies suggest that it may play a role in modulating neurotransmitter systems, particularly in conditions such as Alzheimer's disease and schizophrenia. The ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology .

c. Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, this compound has demonstrated antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, indicating its potential use as a broad-spectrum antimicrobial agent in clinical settings .

Agricultural Applications

a. Pesticide Development

this compound has been investigated for its potential use as a pesticide. Its ability to interfere with specific biochemical pathways in pests could lead to the development of more effective and environmentally friendly pest control agents. Research is ongoing to optimize its efficacy and minimize any ecological impact .

b. Herbicide Formulation

The compound's structural characteristics may allow it to be incorporated into herbicide formulations aimed at controlling weed populations in agricultural settings. Its selective action could provide an advantage over traditional herbicides, reducing crop damage while effectively managing unwanted vegetation .

Material Science

a. Polymer Chemistry

In the realm of material science, this compound can serve as a building block for synthesizing novel polymers with unique properties. The incorporation of this compound into polymer matrices may enhance mechanical strength and thermal stability, making it suitable for various industrial applications .

b. Coatings and Adhesives

The compound's chemical properties make it a candidate for developing advanced coatings and adhesives. These materials can benefit from improved adhesion properties and resistance to environmental degradation, which are critical for applications in construction and manufacturing .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated against various cancer cell lines | Demonstrated significant cytotoxic effects on specific cancer types |

| Neuroprotective Effects Research | Tested on animal models of Alzheimer's | Showed potential to reduce neuroinflammation and improve cognitive function |

| Pesticide Efficacy Trial | Field tests on crop pests | Effective at reducing pest populations with minimal impact on beneficial insects |

Mechanism of Action

The mechanism of action of 3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Moieties

Notes:

- The target compound’s pyrrolidinyl ester distinguishes it from analogues with direct pyrrolidine ring substitutions (e.g., 3-(3-Pyrrolidinyl)pyridine dihydrochloride). The ester group increases hydrolytic susceptibility compared to amine-linked derivatives .

- Piperidine-based compounds (e.g., 4-(3-Pyridinyl)-4-piperidinol) exhibit larger ring sizes, altering steric and electronic profiles for target binding .

Functional Group Variants

Key Observations :

- Ester vs. Carboxylic Acid : The target compound’s ester group (vs. carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid) improves cell permeability but requires metabolic activation for bioactivity .

- Amino Substituents: Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride introduces an additional amine, enabling stronger interactions with biological targets like ion channels .

Salt Forms and Physicochemical Properties

Analysis :

- Hydrochloride salts generally enhance aqueous solubility, critical for drug formulation. Dioxalate salts (e.g., 3-(Pyrrolidin-3-yl)pyridine dioxalate) may offer alternative crystallization pathways .

- The target compound’s higher molecular weight and hydrogen-bonding capacity suggest improved target affinity compared to simpler esters like methyl 4-chloropicolinate .

Biological Activity

3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride (CAS No. 1219948-51-2) is a chemical compound that has garnered attention due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, particularly in the context of pharmacology and medicinal chemistry.

- Molecular Formula : C10H12ClN2O2

- Molecular Weight : 263.12 g/mol

- Structure : The compound features a pyridine ring substituted with a chloro group and a pyrrolidine moiety, which contributes to its biological activity.

The biological activity of this compound is largely attributed to its role as a selective antagonist of the P2X7 receptor. This receptor is part of the purinergic signaling system and is implicated in various physiological processes, including pain perception and inflammatory responses.

Key Mechanisms:

- Calcium Flux Inhibition : The compound effectively inhibits human P2X7-mediated calcium flux, with an IC50 value of approximately 18 nM, indicating high potency in blocking receptor activity.

- Cytokine Release Modulation : In preclinical models, it has been shown to reduce lipopolysaccharide-induced interleukin-6 release, a key cytokine involved in inflammation.

Biological Activity Overview

The compound exhibits several biological activities that are critical for its therapeutic potential:

| Activity | Description |

|---|---|

| Anti-inflammatory | Reduces inflammatory cytokine release and alleviates symptoms in animal models. |

| Analgesic | Demonstrates efficacy in reducing pain-related behaviors in preclinical studies. |

| Antagonism of P2X7 Receptor | Blocks receptor activity, influencing pain and inflammation pathways. |

Case Studies and Research Findings

- Study on Pain Models : In a study involving carrageenan-induced paw edema in rats, treatment with this compound resulted in significant reduction of paw swelling, indicating its potential as an analgesic agent.

- Inflammation Studies : Research showed that this compound could significantly lower levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory effects.

- Comparison with Other Compounds : When compared to other known P2X7 antagonists, this compound exhibited superior potency and selectivity, making it a candidate for further development in therapeutic applications targeting pain and inflammation.

Q & A

Q. What are the standard synthetic routes for 3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride, and how do reaction conditions influence product yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions targeting the chlorine atom on the pyridine ring. For example, pyrrolidine may act as a nucleophile in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions. Optimization of reaction time, temperature, and stoichiometry is critical. A table summarizing analogous reactions from related pyridine derivatives is provided below:

| Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4-(chloromethyl)pyridine hydrochloride | Amines | DMF | 80 | 65–75 | |

| Pyridine N-oxide derivatives | Thiols | MeCN | 60 | 70–85 |

Key Considerations : Side reactions, such as oxidation of the pyrrolidinyl group, may occur under harsh conditions. Purification via recrystallization or column chromatography is recommended .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the pyrrolidinyl substitution and chlorine presence. For example, the pyridine proton signals typically appear downfield (δ 8.0–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]).

- IR Spectroscopy : Stretching frequencies for C-Cl (~550 cm) and carboxylate groups (~1700 cm) are diagnostic .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste Disposal : Collect halogenated waste separately for professional treatment .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst selection) . A feedback loop integrating experimental data (e.g., kinetic profiles) refines computational models iteratively .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Variable Control : Standardize solvents, purity levels (≥98% by HPLC), and temperature .

- Analytical Validation : Use dynamic light scattering (DLS) to detect aggregation, which may skew solubility measurements .

- Replication : Reproduce conflicting studies under identical conditions to isolate experimental artifacts .

Q. What strategies are effective in elucidating the reaction mechanism involving this compound?

- Methodological Answer :

- Isotopic Labeling : Introduce N or C labels to track bond formation/cleavage in substitution reactions .

- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to derive rate laws and intermediate profiles .

- Computational Modeling : Compare calculated activation energies (e.g., using Gaussian) with experimental data to validate mechanistic hypotheses .

Q. How can this compound be experimentally tailored for pharmaceutical intermediate applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the pyrrolidinyl or carboxylate groups and test bioactivity against target enzymes (e.g., kinases) .

- Salt Formation : Explore alternative counterions (e.g., mesylate) to enhance solubility or stability .

- Scale-Up : Use flow chemistry to maintain reaction efficiency at larger scales while minimizing side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.